N-[4-(aminomethyl)phenyl]-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(aminomethyl)phenyl]-4-fluorobenzamide is a chemical compound with the molecular formula C14H13FN2O and a molecular weight of 244.27 g/mol . This compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a fluorobenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of N-[4-(aminomethyl)phenyl]-4-fluorobenzamide is the Janus kinase 2 (JAK2) . JAK2 is a non-receptor tyrosine kinase that plays a crucial role in signal transduction for a variety of cytokines and growth factors .
Mode of Action
This compound acts as a selective inhibitor of JAK2 . It binds to the kinase domain of JAK2, thereby inhibiting its activity . This inhibition prevents the phosphorylation and activation of downstream signaling pathways that are critical for cell proliferation and survival .
Biochemical Pathways
The inhibition of JAK2 by this compound affects several downstream signaling pathways, including the JAK-STAT pathway . This pathway is involved in cell growth, differentiation, apoptosis, and immune response . By inhibiting JAK2, the compound disrupts these processes, potentially leading to the suppression of disease progression .
Result of Action
The inhibition of JAK2 by this compound leads to the disruption of critical cellular processes, including cell growth and survival . This can result in the suppression of disease progression in conditions where JAK2 is implicated, such as in certain types of cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminomethyl)phenyl]-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with 4-(aminomethyl)aniline under specific conditions. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminomethyl)phenyl]-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-[4-(aminomethyl)phenyl]-4-fluorobenzamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[4-(aminomethyl)phenyl]-4-fluorobenzamide is unique due to the presence of both an aminomethyl group and a fluorobenzamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c15-12-5-3-11(4-6-12)14(18)17-13-7-1-10(9-16)2-8-13/h1-8H,9,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHSLXCCHINLNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)NC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.